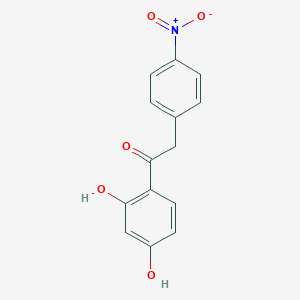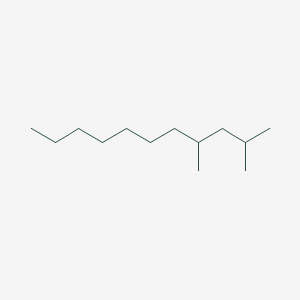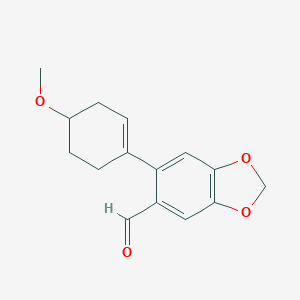
Piperonal, 6-(4-methoxy-1-cyclohexen-1-yl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Piperonal, 6-(4-methoxy-1-cyclohexen-1-yl)-, also known as heliotropin, is a colorless to pale yellow liquid with a floral odor. It is a cyclic aldehyde and is commonly used as a fragrance and flavoring agent in the food and cosmetic industries. In addition to its industrial uses, piperonal has also been studied for its potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of piperonal is not fully understood. However, it is believed to exert its pharmacological effects through various mechanisms, including the inhibition of enzymes, the modulation of ion channels, and the interaction with cellular receptors.
Biochemical and Physiological Effects:
Piperonal has been shown to have various biochemical and physiological effects. It has been reported to exhibit antitumor activity by inducing apoptosis and inhibiting cell proliferation. Piperonal has also been shown to have antimicrobial activity against various microorganisms, including bacteria and fungi. Additionally, piperonal has been found to have antioxidant activity, which may be beneficial in the prevention of oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Piperonal has several advantages for use in lab experiments. It is readily available and relatively inexpensive. It is also stable under normal lab conditions and can be easily synthesized from safrole. However, piperonal has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for the study of piperonal. One potential area of research is the development of new synthetic methods for piperonal and its derivatives. Another area of research is the investigation of the potential therapeutic applications of piperonal in the treatment of various diseases, such as cancer and infectious diseases. Additionally, the study of the mechanism of action of piperonal and its derivatives may provide insights into new drug targets and therapeutic strategies.
Métodos De Síntesis
Piperonal can be synthesized through several methods, including the oxidation of safrole, the isomerization of isosafrole, and the condensation of vanillin with acetaldehyde. The most common method is the oxidation of safrole, which involves the use of potassium permanganate and sulfuric acid.
Aplicaciones Científicas De Investigación
Piperonal has been studied for its potential applications in various scientific research fields, including organic chemistry, medicinal chemistry, and pharmacology. It has been used as a starting material for the synthesis of various compounds, such as coumarins, benzodiazepines, and antitumor agents. Piperonal has also been investigated for its potential antitumor, antimicrobial, and antioxidant activities.
Propiedades
Número CAS |
16831-73-5 |
|---|---|
Nombre del producto |
Piperonal, 6-(4-methoxy-1-cyclohexen-1-yl)- |
Fórmula molecular |
C15H16O4 |
Peso molecular |
260.28 g/mol |
Nombre IUPAC |
6-(4-methoxycyclohexen-1-yl)-1,3-benzodioxole-5-carbaldehyde |
InChI |
InChI=1S/C15H16O4/c1-17-12-4-2-10(3-5-12)13-7-15-14(18-9-19-15)6-11(13)8-16/h2,6-8,12H,3-5,9H2,1H3 |
Clave InChI |
XRDOQJTYXGLNSF-UHFFFAOYSA-N |
SMILES |
COC1CCC(=CC1)C2=CC3=C(C=C2C=O)OCO3 |
SMILES canónico |
COC1CCC(=CC1)C2=CC3=C(C=C2C=O)OCO3 |
Sinónimos |
6-(4-Methoxy-1-cyclohexen-1-yl)piperonal |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



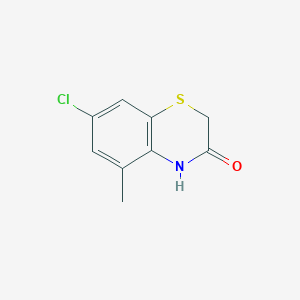
![(3S,5R,8R,9R,10R,13R,14R,17S)-17-(2-Hydroxy-6-methylhept-5-en-2-yl)-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B102129.png)


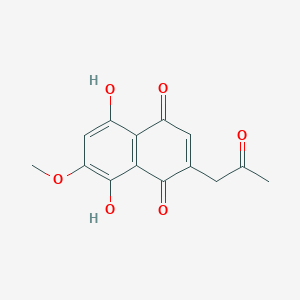
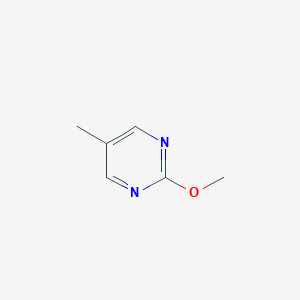

![Benzyl N-[3-(trifluoromethyl)phenyl]carbamate](/img/structure/B102143.png)

